6-((4-fluoro-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Description
This compound belongs to the pyrrolo[3,4-d]pyrimidine class, a bicyclic scaffold comprising fused pyrrole and pyrimidine rings. The structure features a sulfonyl group (-SO₂-) linked to a 4-fluoro-3-methylphenyl moiety at position 6 (Figure 1).
Properties
IUPAC Name |
6-(4-fluoro-3-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2S/c1-9-4-11(2-3-12(9)14)20(18,19)17-6-10-5-15-8-16-13(10)7-17/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRIYLVLXNELGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-((4-fluoro-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves multi-step chemical reactions. One common method involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with a pyrrolopyrimidine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
6-((4-fluoro-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom to form new derivatives
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrrolo[3,4-d]pyrimidine derivatives in cancer therapy. For instance, compounds similar to 6-((4-fluoro-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been evaluated for their efficacy against various cancer cell lines.
- Case Study : A derivative exhibited significant inhibition against the A549 lung cancer cell line with an IC50 value of 1.962 µM, demonstrating its potential as an anticancer agent .
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. Research indicates that similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes.
- Case Study : A related compound demonstrated an ED50 comparable to celecoxib, a well-known anti-inflammatory drug, indicating strong anti-inflammatory activity .
Neurological Applications
Pyrrolo[3,4-d]pyrimidines are being investigated for their effects on neurological disorders. The allosteric modulation of muscarinic receptors has been a focus area due to their implications in conditions such as Alzheimer's disease.
- Research Insight : Compounds that share structural similarities with This compound have been shown to enhance cognitive function in preclinical models .
Summary of Applications
The following table summarizes the primary applications of This compound :
Mechanism of Action
The mechanism of action of 6-((4-fluoro-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Scaffold Derivatives
The pyrrolo[3,4-d]pyrimidine core is shared among many analogs, with variations in substituents dictating biological and physicochemical properties:
Table 1: Key Derivatives and Substituents
Functional Group Impact
- Sulfonyl vs. This difference may influence target selectivity (e.g., kinases vs. nucleic acids).
- Fluorinated Aromatic Rings : The 4-fluoro-3-methylphenyl group in the target compound introduces steric hindrance and lipophilicity absent in the simpler 4-fluorophenyl analog (). This may improve metabolic stability and membrane permeability.
Biological Activity
6-((4-fluoro-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a pyrrolopyrimidine derivative characterized by a sulfonyl group and a fluorinated phenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and anticancer properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1448036-31-4 |
| Molecular Formula | C13H12FN3O2S |
| Molecular Weight | 293.32 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in various cellular processes. Notably, it has been shown to inhibit protein kinases, which are critical in cell signaling pathways. This inhibition can lead to altered cellular responses, making it a candidate for therapeutic applications in diseases such as cancer.
Biological Activities
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, pyrrolopyrimidine derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes:
- Antibacterial Properties : Similar compounds have demonstrated antibacterial activity against various strains, suggesting that this compound may also possess such properties .
Study on Anticancer Properties
A recent study evaluated the effects of several pyrrolopyrimidine derivatives on cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through the activation of caspase pathways . The study highlighted the potential for developing these derivatives into effective anticancer agents.
Enzyme Inhibition Study
In another investigation focused on enzyme inhibition, this compound was tested against AChE and urease. The findings showed promising IC50 values, indicating effective inhibition compared to standard drugs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-((4-fluoro-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Multi-step synthesis is typically required, involving sulfonylation of the pyrrolo[3,4-d]pyrimidine core with 4-fluoro-3-methylbenzenesulfonyl chloride. Key parameters include solvent polarity (e.g., DCM vs. THF), temperature (0–25°C for sulfonylation), and stoichiometric ratios. Statistical Design of Experiments (DoE) can minimize trials by testing variables like catalyst loading and reaction time . For example, a fractional factorial design may identify interactions between temperature and solvent choice, reducing optimization time by 40–60% .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regioselectivity of sulfonylation via downfield shifts of aromatic protons (δ 7.2–8.1 ppm) and sulfonyl group integration .
- HRMS : Validate molecular weight (expected [M+H]+: ~348.1 g/mol) and isotopic patterns for fluorine .
- X-ray crystallography : Resolve dihydro-pyrrolo ring conformation and sulfonyl group orientation, critical for structure-activity relationships .
Q. How can researchers assess the preliminary biological activity of this compound in enzyme inhibition assays?
- Methodological Answer : Use fluorescence-based or radiometric assays targeting kinases or phosphodiesterases, given the pyrrolo-pyrimidine scaffold’s affinity for ATP-binding pockets. Include positive controls (e.g., staurosporine) and dose-response curves (IC50 determination). Adjust assay buffer pH (7.4–8.0) to account for sulfonyl group solubility .
Advanced Research Questions
Q. How can computational reaction path search methods enhance the design of derivatives or improve synthetic efficiency?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states for sulfonylation, guiding solvent selection (dielectric constant >10 reduces activation energy). Machine learning models trained on reaction databases can propose alternative reagents (e.g., sulfonyl fluorides vs. chlorides) to bypass side reactions. ICReDD’s integrated computational-experimental workflows reduce optimization cycles by 30–50% .
Q. How should researchers address contradictory data in biological activity assays for this compound?
- Methodological Answer :
- Orthogonal assays : Validate kinase inhibition using both ADP-Glo™ and mobility shift assays to rule out fluorescence interference .
- Purity analysis : Quantify residual solvents (GC-MS) or byproducts (LC-MS) that may skew IC50 values .
- Statistical reconciliation : Apply ANOVA to identify batch-to-batch variability or outlier data points caused by temperature fluctuations during assay setup .
Q. What strategies are recommended for elucidating the binding mechanisms of this compound with target proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with sulfonyl group partial charges adjusted for fluorine’s electronegativity. Cross-validate with MD simulations to assess binding pocket stability .
- SPR/BLI : Measure kinetic parameters (kon/koff) to differentiate covalent vs. non-covalent binding. Mutagenesis studies (e.g., Ala scanning of catalytic lysine) confirm key interactions .
Q. How can researchers leverage structural analogs to overcome solubility limitations of this compound in in vivo studies?
- Methodological Answer : Introduce hydrophilic substituents (e.g., morpholine or PEGylated groups) at the pyrrolo nitrogen while monitoring SAR trade-offs. Use Hansen solubility parameters (HSPiP software) to identify co-solvents (e.g., DMSO/water mixtures) that maintain >90% compound stability during dosing .
Data Contradiction Analysis Framework
- Step 1 : Cross-reference synthetic yields with HPLC purity data to identify inverse correlations (e.g., high yield but low purity suggests side reactions) .
- Step 2 : Apply principal component analysis (PCA) to biological datasets, isolating variables (e.g., cell passage number, incubation time) contributing to variability >15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
